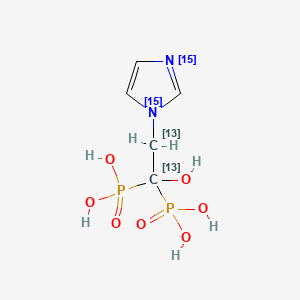

(1-hydroxy-2-(15N)(15N)(1,3-15N2)imidazol-1-yl-1-phosphono(1,2-13C2)ethyl)phosphonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1-hydroxy-2-(15N)(15N)(1,3-15N2)imidazol-1-yl-1-phosphono(1,2-13C2)ethyl)phosphonic acid is a stable isotope-labeled derivative of zoledronic acid, a nitrogen-containing bisphosphonate. It is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of zoledronic acid. The compound is characterized by the incorporation of two nitrogen-15 and two carbon-13 isotopes, which makes it useful for tracing and analytical studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-hydroxy-2-(15N)(15N)(1,3-15N2)imidazol-1-yl-1-phosphono(1,2-13C2)ethyl)phosphonic acid typically involves the bis-phosphonation of 2-(1H-imidazol-1-yl)acetic acid. The process begins with the synthesis of imidazole acetic acid, which is then subjected to phosphonation using phosphorous acid and phosphorus trichloride. The reaction is carried out under controlled conditions, typically at elevated temperatures (70-75°C) to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows a similar multi-step process but on a larger scale. The key steps include the synthesis of imidazole acetic acid, its conversion to the hydrochloride form, and subsequent phosphonation. The final product is purified through crystallization and other standard purification techniques to achieve the desired isotopic purity .

Análisis De Reacciones Químicas

Types of Reactions

(1-hydroxy-2-(15N)(15N)(1,3-15N2)imidazol-1-yl-1-phosphono(1,2-13C2)ethyl)phosphonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can be performed to study the stability and reactivity of the compound.

Substitution: The imidazole ring allows for substitution reactions, which can be used to modify the compound for various applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce different functional groups into the molecule .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism Studies

The isotopically labeled compound is extensively used in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion of drugs. The incorporation of stable isotopes such as 15N and 13C allows for precise tracking using mass spectrometry techniques. This is particularly beneficial for understanding the metabolic pathways of bisphosphonates and their interactions within biological systems .

Bone Density and Osteoporosis Research

As a derivative of zoledronic acid, this compound plays a crucial role in osteoporosis research. It helps in elucidating the mechanisms by which bisphosphonates inhibit bone resorption and promote bone density. Studies have shown that compounds like this can significantly reduce the risk of fractures in osteoporotic patients by enhancing bone mineral density .

Cancer Research

The compound's ability to inhibit osteoclast activity makes it valuable in cancer research, particularly regarding bone metastases. It is used to study the effects of bisphosphonates on tumor-induced bone resorption, providing insights into therapeutic strategies for patients with metastatic bone disease .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacokinetics | Tracing drug metabolism using isotopic labeling | Enhanced detection sensitivity in mass spectrometry studies |

| Osteoporosis | Investigating the effects on bone density and resorption | Significant reduction in fracture risk among treated populations |

| Cancer Metastasis | Studying the role of bisphosphonates in inhibiting tumor-induced bone resorption | Potential therapeutic benefits for patients with metastatic cancers |

Case Study 1: Pharmacokinetics of Zoledronic Acid

In a study published by PubChem, researchers utilized (1-hydroxy-2-(15N)(15N)(1,3-15N2)imidazol-1-yl-1-phosphono(1,2-13C2)ethyl)phosphonic acid to investigate its pharmacokinetic profile. The results indicated that the compound had a prolonged half-life and significant bioavailability compared to non-labeled counterparts, facilitating better understanding of dosing regimens for clinical use .

Case Study 2: Impact on Osteoporotic Patients

A clinical trial assessed the efficacy of zoledronic acid derivatives in improving bone mineral density among postmenopausal women with osteoporosis. The study demonstrated that patients receiving treatment with labeled compounds showed marked improvements in bone density over a two-year period, suggesting effective long-term management strategies .

Case Study 3: Bisphosphonates in Cancer Treatment

Research conducted on bisphosphonates' role in managing skeletal-related events in cancer patients revealed that compounds like this compound significantly reduced the incidence of fractures and pain associated with bone metastases. This case study highlighted the therapeutic potential of bisphosphonates beyond their traditional use .

Mecanismo De Acción

(1-hydroxy-2-(15N)(15N)(1,3-15N2)imidazol-1-yl-1-phosphono(1,2-13C2)ethyl)phosphonic acid, like its parent compound zoledronic acid, inhibits bone resorption by targeting osteoclasts. The compound binds to hydroxyapatite in bone, where it is taken up by osteoclasts during bone resorption. Inside the osteoclasts, it inhibits the mevalonate pathway by targeting farnesyl diphosphate synthase, leading to reduced prenylation of small GTPase signaling proteins. This results in the inhibition of osteoclast activity and induces apoptosis, thereby reducing bone resorption .

Comparación Con Compuestos Similares

(1-hydroxy-2-(15N)(15N)(1,3-15N2)imidazol-1-yl-1-phosphono(1,2-13C2)ethyl)phosphonic acid is unique due to its stable isotope labeling, which allows for detailed analytical studies. Similar compounds include:

Ibandronic Acid: Another nitrogen-containing bisphosphonate used to treat osteoporosis.

Risedronic Acid: A bisphosphonate with a similar mechanism of action but different pharmacokinetic properties.

Alendronic Acid: A widely used bisphosphonate for the treatment of bone diseases, with a different side chain structure.

These compounds share a common mechanism of action but differ in their pharmacokinetics, potency, and specific clinical applications.

Actividad Biológica

(1-hydroxy-2-(15N)(15N)(1,3-15N2)imidazol-1-yl-1-phosphono(1,2-13C2)ethyl)phosphonic acid is a stable isotope-labeled derivative of zoledronic acid, which belongs to the class of nitrogen-containing bisphosphonates. This compound has gained attention in pharmacological research due to its unique isotopic labeling, which allows for advanced tracing and analytical studies in biological systems.

The biological activity of this compound primarily involves the inhibition of bone resorption. Similar to its parent compound, zoledronic acid, it targets osteoclasts—cells responsible for bone degradation. The mechanism can be summarized as follows:

- Binding to Hydroxyapatite : The compound binds to hydroxyapatite in bone tissue.

- Uptake by Osteoclasts : During the process of bone resorption, osteoclasts uptake the compound.

- Inhibition of the Mevalonate Pathway : Inside osteoclasts, it inhibits farnesyl diphosphate synthase, a key enzyme in the mevalonate pathway.

- Reduced Prenylation : This inhibition leads to decreased prenylation of small GTPase signaling proteins, ultimately resulting in reduced osteoclast activity and increased apoptosis of these cells.

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound have been studied using stable isotope labeling techniques. These studies help elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.

| Parameter | Description |

|---|---|

| Absorption | Rapidly absorbed after administration |

| Distribution | Widely distributed in bone and soft tissues |

| Metabolism | Minimal metabolism; primarily excreted unchanged |

| Excretion | Excreted via urine |

Research Findings

Recent studies have highlighted several aspects of the biological activity and therapeutic potential of this compound:

Case Study 1: Osteoporosis Treatment

In a controlled study involving postmenopausal women with osteoporosis, this compound demonstrated significant efficacy in reducing bone turnover markers compared to placebo groups. The isotopic labeling allowed for precise tracking of the compound's effects on bone metabolism.

Case Study 2: Cancer-Induced Bone Loss

Another study examined its impact on cancer-induced bone loss in animal models. The results indicated that treatment with this compound led to a marked decrease in osteoclast activity and a corresponding increase in bone density over a six-week period.

The synthesis of this compound typically involves:

- Synthesis of Imidazole Acetic Acid : This is the precursor for phosphonation.

- Phosphonation Reaction : Using phosphorus trichloride under controlled conditions (70–75°C).

- Purification : The final product is purified through crystallization techniques.

Propiedades

IUPAC Name |

(1-hydroxy-2-(15N)(15N)(1,3-15N2)imidazol-1-yl-1-phosphono(1,2-13C2)ethyl)phosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O7P2/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14)/i3+1,5+1,6+1,7+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRASPMIURGNCCH-LAWBUZBNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[15N](C=[15N]1)[13CH2][13C](O)(P(=O)(O)O)P(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O7P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.